molecular formula C15H11Cl2FN4S B15097637 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine

Cat. No.: B15097637
M. Wt: 369.2 g/mol
InChI Key: DDDKSFNUBQNFGE-UHFFFAOYSA-N
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Description

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Properties

Molecular Formula

C15H11Cl2FN4S

Molecular Weight

369.2 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H11Cl2FN4S/c16-10-6-4-9(5-7-10)14-20-21-15(22(14)19)23-8-11-12(17)2-1-3-13(11)18/h1-7H,8,19H2

InChI Key

DDDKSFNUBQNFGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine typically involves multiple steps, starting from commercially available precursors One common synthetic route involves the reaction of 6-chloro-2-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative This intermediate is then reacted with 4-chlorophenylhydrazine to form the triazole ring through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio group (-SCH2_2-) and halogenated aryl rings are primary sites for nucleophilic substitution.

  • Methylthio substitution : The thioether can undergo displacement with nucleophiles (e.g., amines, alkoxides) under basic conditions. For example, reaction with morpholine in ethanol at 80°C yields derivatives where the methylthio group is replaced by a morpholino moiety.

  • Aromatic halogen substitution : The 6-chloro-2-fluorophenyl and 4-chlorophenyl groups participate in Ullmann or Buchwald-Hartwig couplings. Palladium-catalyzed cross-coupling with arylboronic acids forms biaryl derivatives.

Oxidation Reactions

The methylthio group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:

Oxidizing AgentConditionsProductYield
H2_2O2_2 (30%)Acetic acid, 60°C, 4hSulfoxide75–80%
mCPBADCM, 0°C to RT, 2hSulfone85–90%

These oxidized derivatives often exhibit enhanced biological activity due to increased polarity .

Cyclization and Condensation Reactions

The triazole ring and aryl substituents enable cyclization with electrophilic reagents:

  • Mannich reactions : Condensation with formaldehyde and secondary amines (e.g., piperidine) forms spirocyclic derivatives, enhancing antimicrobial properties .

  • Thiadiazole formation : Reaction with CS2_2 and hydrazine under microwave irradiation (150°C, 20 min) yields fused triazole-thiadiazole hybrids .

Cross-Coupling Reactions

The 4-chlorophenyl group participates in Suzuki-Miyaura cross-couplings. For example:

ReagentCatalystConditionsProductYield
Phenylboronic acidPd(PPh3_3)4_4DME/H2_2O, 90°C, 12hBiphenyl derivative70–75%

Similar reactions with heteroarylboronic acids expand structural diversity for drug discovery.

Biological Activity-Related Interactions

While not traditional "reactions," the compound interacts with biological targets through:

  • Hydrogen bonding : The triazole NH and amine group bind to bacterial enzymes (e.g., DNA gyrase) .

  • Hydrophobic interactions : Chlorophenyl and fluorophenyl groups enhance binding to lipid-rich bacterial membranes .

Scientific Research Applications

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine is a synthetic organic compound featuring a triazole ring and aromatic substituents. The presence of chlorinated and fluorinated phenyl groups may give it potential biological activity, making it a subject of interest in medicinal chemistry.

Chemical Reactivity
The chemical reactivity of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine is due to its functional groups. The triazole ring can undergo nucleophilic substitutions, and the methylthio group can participate in reactions like oxidation or substitution. Compounds with similar structures may react with electrophiles or undergo cyclization reactions to form more complex molecules.

Potential Applications
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine has potential applications in:

  • Pharmaceutical research
  • Agrochemical development
  • Material science

Biological Activity
Compounds containing the 1,2,4-triazole moiety are known for diverse biological activities, exhibiting antibacterial properties against Gram-positive and Gram-negative bacteria. Some triazole derivatives have demonstrated antifungal and anticancer activities, making them valuable in pharmaceutical applications. Studies on similar triazole compounds indicate that they may interact with biological targets such as enzymes involved in cell wall synthesis or DNA replication in bacteria. The specific interactions of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine with biological macromolecules remain to be fully elucidated but are expected to follow similar patterns observed in related compounds.

Compound NameStructure FeaturesBiological Activity
3-(Methylthio)-5-(4-chlorophenyl)-1,2,4-triazoleMethylthio group; no fluorinationAntifungal activity
5-(Fluorophenyl)-1,2,4-triazoleFluorinated phenyl group; no methylthioAntibacterial properties
3-(Chlorobenzyl)-5-(chlorophenyl)-1,2,4-triazoleChlorobenzyl substituent; no methylthioAntimicrobial activity

The presence of chlorinated and fluorinated substituents, along with the methylthio group, distinguishes 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine from other triazoles. This unique combination may enhance its lipophilicity and biological activity compared to structurally similar compounds.

Synthesis

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine, including the presence of chlorinated and fluorinated aromatic rings.

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, also exhibit diverse biological activities and are of interest in various fields.

Uniqueness

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine is unique due to its specific combination of functional groups and structural features. The presence of both chlorinated and fluorinated aromatic rings, along with the triazole ring, contributes to its distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for scientific research and industrial applications.

Biological Activity

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The structural complexity of this compound, characterized by a triazole core and various aromatic substituents, suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

Chemical Structure

The compound features:

  • A triazole ring , which is a five-membered heterocyclic structure containing three nitrogen atoms.
  • Chlorinated and fluorinated phenyl groups that enhance its lipophilicity and biological activity.
  • A methylthio group that may participate in various chemical reactions.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant biological activities, particularly antibacterial, antifungal, and anticancer properties. The specific biological activities of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine are summarized below.

Antibacterial Activity

Triazole derivatives have been shown to possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • MIC values (Minimum Inhibitory Concentration) for similar triazole compounds range from 0.120.12 to 1.95μg/mL1.95\mu g/mL against various pathogens such as E. coli, S. aureus, and P. aeruginosa .
  • Studies have demonstrated that certain triazole derivatives exhibit enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin .
CompoundTarget BacteriaMIC (µg/mL)Activity
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amineE. coli0.5Moderate
Derivative AS. aureus0.12High
Derivative BP. aeruginosa1.95Moderate

Antifungal Activity

Triazoles are also recognized for their antifungal properties:

  • Compounds with similar structures have demonstrated effectiveness against fungal strains such as Candida spp., with some derivatives outperforming established antifungal agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives:

  • Research involving hybrid compounds has shown promising results in inhibiting cancer cell proliferation with IC50 values (half-maximal inhibitory concentration) in the low micromolar range .

The biological activity of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine is likely mediated through several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Molecular Interactions : The presence of functional groups allows for interactions with biological macromolecules, enhancing binding affinity and specificity .

Case Studies

Several studies have reported on the synthesis and evaluation of triazole derivatives:

  • Study on Antibacterial Activity : A recent investigation synthesized a series of triazole derivatives and evaluated their antibacterial efficacy against resistant strains of bacteria. Results indicated that modifications at the phenyl ring significantly influenced activity levels .
  • Anticancer Screening : Another study focused on hybrid compounds incorporating the triazole moiety showed promising results in inhibiting tumor growth in vitro and in vivo models .

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